Reduced Therapeutic Potency: Atropine is 4–5 Times More Potent than Genatropin on Vagal Activity
Genatropin demonstrates significantly lower therapeutic potency compared to atropine in inhibiting vagal nerve activity. A direct comparative study found that the therapeutic efficacy of atropine is approximately 4–5 times greater than that of Genatropin in this specific physiological context [1]. This difference is not due to a faster elimination of Genatropin, but rather to an inherent reduction in its intrinsic activity at the muscarinic receptor [1].
| Evidence Dimension | Therapeutic potency on vagal inhibition |
|---|---|
| Target Compound Data | Genatropin: Defined as baseline (1x) |
| Comparator Or Baseline | Atropine: 4–5x greater potency |
| Quantified Difference | Atropine is 4–5 times more potent than Genatropin |
| Conditions | In vivo vagal nerve inhibition assay in anesthetized animals (species not specified in abstract, study from 1933) |
Why This Matters
This 4–5-fold difference in potency mandates precise dose adjustments when considering Genatropin as an alternative to atropine in in vivo studies, as equi-effective doses are not equivalent to equi-molar concentrations.
- [1] Lendle, L. (1933). Untersuchungen über die Wirksamkeit und Eliminationsgeschwindigkeit von Atropin und Genatropin. Naunyn-Schmiedebergs Archiv für experimentelle Pathologie und Pharmakologie, 171, 276–283. View Source
